Triclabendazole-D3

概要

説明

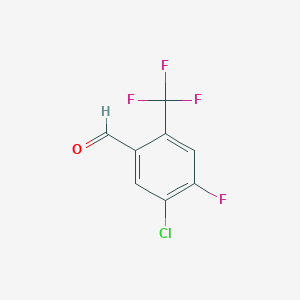

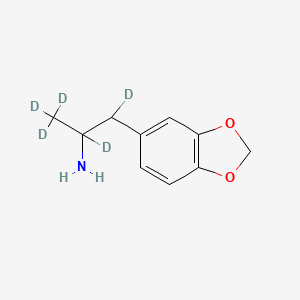

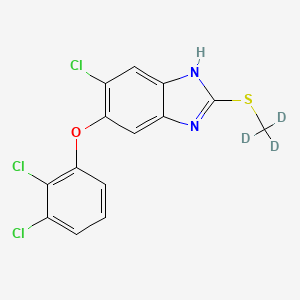

Triclabendazole-D3 is an anthelmintic drug that can be applied topically or orally . It is the D3 stereoisomer of triclabendazole, which has been shown to have higher activity against intestinal worms than the racemic mixture . This compound is the labelled analogue of Triclabendazole, which is an imidazole anthelmintic drug .

Molecular Structure Analysis

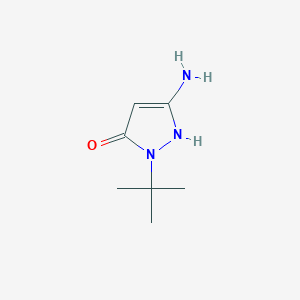

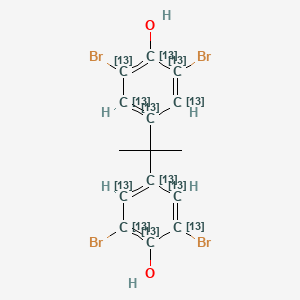

The molecular formula of this compound is C14H6D3Cl3N2OS . The average molecular weight is 362.68 . The structure of this compound is similar to that of Triclabendazole, with the difference being the presence of three deuterium atoms in place of hydrogen .

Chemical Reactions Analysis

Triclabendazole undergoes oxidation to form sulfoxide and sulfone metabolites . These metabolites are active against both the immature and mature worms of Fasciola hepatica and Fasciola gigantica helminths . The same chemical reactions are expected to occur with this compound.

Physical And Chemical Properties Analysis

This compound has a molecular weight of 362.68 and a molecular formula of C14H6D3Cl3N2OS . The physicochemical characterization of the systems showed a detectable evidence of drug amorphization by increasing the carrier ratio .

科学的研究の応用

Resistance in Fasciola Hepatica

Triclabendazole (TCBZ) is essential for controlling liver fluke in livestock and humans, but resistance is growing, affecting sustainable livestock production. The need for an integrated parasite management approach is highlighted due to the prevalence of TCBZ resistance (Kelley et al., 2016).

High-Pressure Phase Transformation

The compound undergoes a phase transformation under high pressure and temperature, which is critical for understanding its polymorphic behavior and stability, aiding in drug design and selection (Ali et al., 2022).

Efficacy in Treating Fascioliasis and Paragonimiasis

Triclabendazole is highly effective against Fasciola spp. and Paragonimus spp. infections. It's considered the best treatment for fascioliasis and a promising alternative for paragonimiasis (Keiser et al., 2005).

Novel Drug Delivery Systems

Research into chitosan-based nanodelivery systems for triclabendazole has been conducted. These nanoformulations could improve oral delivery and bioavailability of the drug (Real et al., 2018).

Improved Solubility and Dissolution Rate

Using cyclodextrins to complex triclabendazole can significantly enhance its aqueous solubility and dissolution rate. This could lead to the development of new formulations with improved biopharmaceutical characteristics (Real et al., 2018).

Treatment Efficacy

Triclabendazole's efficacy in treating human pulmonary paragonimiasis has been demonstrated, showing it to be as effective as praziquantel and better tolerated (Calvopiña et al., 1998).

Understanding Resistance

Research on the mechanism of action against flukes and the mechanism of resistance to triclabendazole is ongoing. Suggestions for dealing with resistance include using alternative drugs and combinations, as well as searching for new compounds (Fairweather, 2005).

作用機序

Target of Action

Triclabendazole-D3 primarily targets the helminths Fasciola hepatica and Fasciola gigantica, also known as the common liver fluke and the sheep liver fluke . These parasites can infect humans following ingestion of larvae in contaminated water or food .

Mode of Action

It is generally accepted that triclabendazole and its metabolites bind to the beta-tubulin of the fluke, inhibiting the formation of microtubules . This interaction leads to a decrease in the resting membrane potential, inhibition of motility, and disruption of the surface as well as ultrastructure that include inhibition of spermatogenesis and vitelline cells .

Biochemical Pathways

This compound affects the Ras-adenylyl cyclase-protein kinase A nutrient-sensing pathway . The pharmacological inhibition of this pathway by this compound increases resistance to oxidants, heat stress, and extends the chronological life . It is suggested that this compound decreases the intracellular level of cyclic AMP by inhibiting adenylyl cyclase .

Pharmacokinetics

This compound is typically administered orally . Following a single 10-mg/kg dose of oral Triclabendazole given with a meal, peak plasma concentrations of the unchanged drug and its active sulfoxide metabolite are attained within 3–4 hours . Food enhances the absorption of Triclabendazole . The drug is metabolized through oxidation to sulfone and sulfoxide metabolites . The elimination half-life is 22–24 hours, and it is excreted mainly in feces (>95%), with a small amount in urine (2%) and milk (<1%) .

Result of Action

This compound and its metabolites are active against both the immature and mature worms of Fasciola hepatica and Fasciola gigantica helminths . The drug’s action results in the death of these parasites, effectively treating the infection .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of food enhances the absorption of the drug, impacting its bioavailability . Furthermore, the drug may be found in goat milk when given as a single dose to a lactating female goat , indicating that the drug’s action can be influenced by the physiological state of the host.

Safety and Hazards

Triclabendazole is generally safe with few side effects, which can include abdominal pain and headaches . Biliary colic may occur due to dying worms . While no harm has been found with use during pregnancy, triclabendazole has not been studied well in this population . Similar safety and hazards are expected for Triclabendazole-D3.

将来の方向性

Triclabendazole has been approved for medical use in the United States in 2019 . It is on the World Health Organization’s List of Essential Medicines . For human use, it can be obtained from the World Health Organization . It is also used in animals . The future directions for Triclabendazole-D3 would likely follow a similar path, with potential for further research and development in the treatment of parasitic infections.

特性

IUPAC Name |

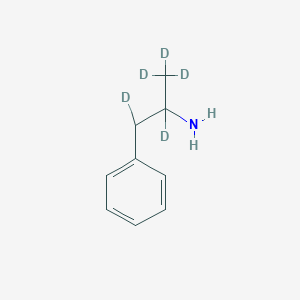

6-chloro-5-(2,3-dichlorophenoxy)-2-(trideuteriomethylsulfanyl)-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl3N2OS/c1-21-14-18-9-5-8(16)12(6-10(9)19-14)20-11-4-2-3-7(15)13(11)17/h2-6H,1H3,(H,18,19)/i1D3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQPDXQQQCQDHHW-FIBGUPNXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=CC(=C(C=C2N1)Cl)OC3=C(C(=CC=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])SC1=NC2=CC(=C(C=C2N1)Cl)OC3=C(C(=CC=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101043058 | |

| Record name | Triclabendazole-(methyl-d3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101043058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1353867-93-2 | |

| Record name | Triclabendazole-(methyl-d3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101043058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。